molecular formula C25H20N2O4S B2712874 ETHYL 2-(2-PHENOXYBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE CAS No. 313391-57-0

ETHYL 2-(2-PHENOXYBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B2712874
CAS No.: 313391-57-0
M. Wt: 444.51
InChI Key: PJVGIOACNXNZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(2-PHENOXYBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-PHENOXYBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method starts with the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with 2-phenoxybenzoyl chloride and 4-phenyl-1,3-thiazole-5-carboxylic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-PHENOXYBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 2-(2-PHENOXYBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of the target compound.

    2-Phenoxybenzoyl chloride: Another related compound used in the synthesis process.

Uniqueness

ETHYL 2-(2-PHENOXYBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a thiazole ring with phenyl and phenoxybenzoyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[(2-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S/c1-2-30-24(29)22-21(17-11-5-3-6-12-17)26-25(32-22)27-23(28)19-15-9-10-16-20(19)31-18-13-7-4-8-14-18/h3-16H,2H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVGIOACNXNZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.